molecular formula C21H17ClN4O3S B289986 ethyl 2-[16-(4-chlorophenyl)-6-oxo-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl]acetate

ethyl 2-[16-(4-chlorophenyl)-6-oxo-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl]acetate

Cat. No.: B289986
M. Wt: 440.9 g/mol
InChI Key: HBGDJOFPUDYMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the chlorophenyl group and the ethyl acetate moiety. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [10-(4-bromophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate
  • Ethyl [10-(4-fluorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate

Uniqueness

Ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. This compound’s specific arrangement of heterocyclic rings also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

ethyl 2-[16-(4-chlorophenyl)-6-oxo-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl]acetate

InChI

InChI=1S/C21H17ClN4O3S/c1-2-29-15(27)10-26-21(28)19-18(24-25-26)17-16(11-6-8-12(22)9-7-11)13-4-3-5-14(13)23-20(17)30-19/h6-9H,2-5,10H2,1H3

InChI Key

HBGDJOFPUDYMLA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=C(C=C5)Cl)N=N1

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=C(C=C5)Cl)N=N1

Origin of Product

United States

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